5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fluorinated pyrimidine ring, a piperidine ring, and an imidazo[1,2-b]pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine ring and the fluorinated pyrimidine moiety. Common synthetic strategies include:
Condensation Reactions: These reactions are used to form the imidazo[1,2-b]pyridazine core by condensing appropriate precursors under controlled conditions.
Nucleophilic Substitution:
Coupling Reactions: The final assembly of the compound is achieved through coupling reactions, such as Suzuki or Stille coupling, to link the different moieties together.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: KF or CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs for various diseases.
Industrial Applications: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The imidazo[1,2-b]pyridazine moiety may interact with nucleic acids or proteins, modulating their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their diverse biological activities.
Fluorinated Pyrimidines: Compounds like 5-fluorouracil are well-known for their use in cancer therapy.
Piperidine Derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is unique due to its combination of a fluorinated pyrimidine, a piperidine ring, and an imidazo[1,2-b]pyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19FN6O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C17H19FN6O/c1-12-9-24-15(21-12)2-3-16(22-24)25-10-13-4-6-23(7-5-13)17-14(18)8-19-11-20-17/h2-3,8-9,11,13H,4-7,10H2,1H3 |
InChI Key |
BYCUNAZOIUUWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC=C4F |
Origin of Product |
United States |
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